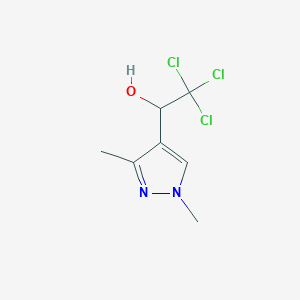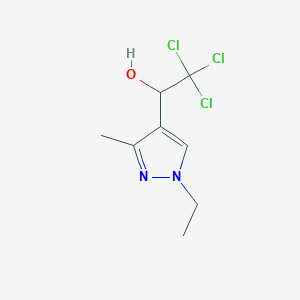
(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride
Descripción general
Descripción
“(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” is a chemical compound with the molecular formula C10H14ClFN2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” can be represented by the formula C10H14ClFN2S . The molecular weight of this compound is 248.75 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving “(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” include its molecular structure (C10H14ClFN2S) and its molecular weight (248.75 g/mol) . For more detailed properties, it is recommended to refer to specialized chemical databases or literature .Aplicaciones Científicas De Investigación
Application in Corrosion Inhibition
- Chemical Composition and Corrosion Inhibition : Triazole Schiff bases like BFBT, TMBT, and FNBT have been studied for their effectiveness in inhibiting corrosion on mild steel in acidic media. These compounds, including those structurally similar to (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride, demonstrate increased efficiency with higher concentrations and show adsorption following the Langmuir isotherm. Electrochemical and quantum chemical evaluations support these findings (Chaitra, Mohana, & Tandon, 2015).
Application in Synthesis and Biological Activities
- Synthesis and Characterization for Biological Activity : Compounds structurally related to (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride, such as various derivatives synthesized through processes like refluxing and crystal X-ray diffraction, have been studied for their potential in antibacterial, antioxidant, and other biological activities (Mamatha S.V et al., 2019).
Application in Antimicrobial Activity
- Development of Bioactive Molecules : The synthesis of thiomorpholine derivatives and their evaluation for antimicrobial activity showcases the potential of compounds related to (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride in developing new, potent bioactive molecules (Kardile & Kalyane, 2010).
Application in Histological Studies
- Histological Demonstration of Amines : Research has shown that certain compounds, including those related to (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride, can be used in histochemical studies to demonstrate amines through reactions with formaldehyde, displaying specific fluorescence characteristics (Björklund & Stenevi, 1970).
Application in Organic Chemistry
- Formation of Hydrazones and Other Derivatives : The chemical reactivity of compounds like (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride has been explored through reactions with various aldehydes to form hydrazones and other related derivatives. These reactions and their products have implications in organic chemistry (Martynov et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZNCAVDNGPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)
![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)




![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)